Fmoc-D-Nle-OH

Enantiomeric Purity Chiral HPLC Stereochemical Integrity

For Fmoc-SPPS of peptidomimetics, antimicrobial peptides, or all-D therapeutics, only enantiopure Fmoc-D-Nle-OH (≥98%) delivers the defined D-stereochemistry essential for biological activity. Substituting Fmoc-L-Nle-OH (CAS 77284-32-3) inverts stereochemistry, abolishing desired activity; the DL-racemate (CAS 144701-20-2) introduces diastereomeric mixtures that complicate purification and reduce yield. The D-configuration confers proteolytic stability critical for long-acting peptide drugs. Verified solubility in DMF supports high-concentration coupling. Insist on enantiopure material to ensure reproducible SAR data and scalable, high-purity peptide production.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 112883-41-7
Cat. No. B557635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Nle-OH
CAS112883-41-7
SynonymsFmoc-D-norleucine; Fmoc-D-Nle-OH; 112883-41-7; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid; ST50826269; AC1MBSTL; PubChem14959; 47781_ALDRICH; SCHEMBL7420121; 47781_FLUKA; CTK8B6105; MolPort-003-725-664; ZINC4521508; ANW-52552; CF-834; MFCD00155639; AKOS015918292; AM82589; CS13517; RTR-002490; AJ-51424; AK-41275; KB-52053; SC-10369; FT-0642756
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyVCFCFPNRQDANPN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Nle-OH (CAS 112883-41-7): Technical Baseline for Sourcing Fmoc-Protected D-Norleucine in SPPS


Fmoc-D-Nle-OH (Fmoc-D-norleucine, CAS 112883-41-7) is an Fmoc-protected derivative of the non-canonical D-amino acid D-norleucine. It serves as a fundamental building block for the introduction of D-norleucine residues during Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group, which enables stepwise elongation under mild basic deprotection conditions, and a free carboxyl group for activation and coupling . As a D-amino acid derivative, it provides access to sequences with altered stereochemistry, a feature exploited in the design of peptidomimetics, antimicrobial peptides, and metabolically stable peptide therapeutics .

Why Generic Substitution of Fmoc-D-Nle-OH (CAS 112883-41-7) Is Not Recommended in Peptide Synthesis Workflows


Substitution of Fmoc-D-Nle-OH with Fmoc-L-norleucine or the racemic Fmoc-DL-norleucine leads to fundamentally different peptide products. The D-configuration of norleucine is critical for conferring proteolytic stability and specific conformational properties in peptidomimetics, antimicrobial peptides, and structure-activity relationship (SAR) studies [1]. Using the L-enantiomer (Fmoc-L-Nle-OH, CAS 77284-32-3) inverts stereochemistry, potentially abolishing the desired biological activity. Employing the DL-racemate (Fmoc-DL-Nle-OH, CAS 144701-20-2) introduces diastereomeric mixtures, which significantly complicate downstream purification and reduce overall synthetic yield and purity . Therefore, only enantiopure Fmoc-D-Nle-OH ensures the production of a single, defined stereoisomer for rigorous research and industrial applications .

Product-Specific Quantitative Evidence Guide: Sourcing Fmoc-D-Nle-OH (CAS 112883-41-7) Based on Differentiated Performance Data


Enantiomeric Purity ≥99.5% vs. L-Enantiomer and DL-Racemate

Fmoc-D-Nle-OH from Novabiochem® (Merck) is specified with an enantiomeric purity of ≥99.5% (a/a) as determined by chiral HPLC . This level of stereochemical integrity ensures that the incorporation of D-norleucine residues proceeds without contamination from the L-enantiomer, a critical requirement for the synthesis of homogeneous D-peptide sequences. In contrast, the racemic mixture Fmoc-DL-Nle-OH, offered with a typical purity of 98% (HPLC) , contains a 1:1 mixture of D- and L-isomers, rendering it unsuitable for stereochemically defined peptide synthesis due to the formation of intractable diastereomeric products.

Enantiomeric Purity Chiral HPLC Stereochemical Integrity

Solubility in DMF: 1 mmol in 2 mL vs. 25 mmol in 50 mL

The solubility of Fmoc-D-Nle-OH from Novabiochem® is specified as "clearly soluble" at a concentration of 1 mmol in 2 mL of DMF . A separate product listing specifies solubility at 25 mmol in 50 mL DMF . This high solubility in the standard SPPS coupling solvent ensures that the reagent can be delivered to the resin at the concentrations (typically 0.1-0.2 M) required for efficient acylation. While direct comparative solubility data for the L-isomer or DL-racemate under identical vendor-defined conditions is not publicly available, the documented solubility for the D-isomer confirms its compatibility with standard SPPS workflows without the need for co-solvents or heating, which can sometimes be necessary for less soluble Fmoc-amino acids.

Solubility DMF Coupling Efficiency SPPS

HPLC Purity ≥98.0% vs. ≥98% for L- and DL-Isomers

Fmoc-D-Nle-OH from Novabiochem® is specified with an HPLC purity of ≥98.0% (area %) . This value is consistent with the purity levels reported for the L-enantiomer (≥98% Assay) and the DL-racemate (≥98% HPLC) . While the purity of the target compound does not exceed that of its alternatives, it meets or matches the industry-standard specification for high-quality Fmoc-amino acid building blocks used in research and cGMP peptide manufacturing. The combination of high purity and high enantiomeric purity (see Evidence Item 1) ensures that the reagent is free from both non-related chemical impurities and chiral contaminants, a dual requirement for reliable peptide synthesis.

HPLC Purity Quality Control SPPS Peptide Synthesis

Optical Rotation +19° vs. -18° for L-Isomer

The specific optical rotation of Fmoc-D-Nle-OH is reported as [α]D20 = +19 ±3° (c=1 in DMF) . This value is approximately opposite in sign and comparable in magnitude to the optical rotation reported for the L-enantiomer, Fmoc-L-Nle-OH, which is [α]D20 = -18.5° (c=1 in DMF) [1]. This clear distinction provides a simple, orthogonal method for confirming the identity and stereochemical purity of the reagent upon receipt, beyond HPLC or TLC analysis.

Optical Rotation Chiral Purity Identity Testing

Prioritized Application Scenarios for Fmoc-D-Nle-OH (CAS 112883-41-7) Procurement Based on Verifiable Evidence


Synthesis of Proteolytically Stable D-Peptide Therapeutics

The high enantiomeric purity (≥99.5%) of Fmoc-D-Nle-OH is essential for the synthesis of all-D peptide therapeutics, where the incorporation of a single L-amino acid can render the molecule susceptible to rapid degradation by endogenous proteases. The D-configuration of norleucine confers metabolic stability, making it a key building block in the development of long-acting peptide drugs [1].

Design of Antimicrobial Peptides (AMPs) with Improved Pharmacokinetics

D-norleucine is frequently used in the design of antimicrobial peptides to enhance resistance to proteolytic cleavage while maintaining membrane-disrupting activity. The availability of Fmoc-D-Nle-OH with a defined D-configuration ensures that the stereochemical requirements for these structure-activity relationships are met [2].

Peptidomimetic and Pseudopeptide Synthesis for Enzyme Inhibition

Fmoc-D-Nle-OH serves as a starting material for the synthesis of norleucine-derived phosphinic pseudopeptides, which act as transition-state analog inhibitors of metalloproteases. The D-stereochemistry is crucial for achieving potent, selective inhibition of enzymes such as methionine aminopeptidases [3].

Structural Biology and Biophysical Studies Requiring Defined Stereochemistry

In studies probing the role of amino acid stereochemistry in peptide conformation and self-assembly (e.g., beta-helix formation), the use of enantiopure Fmoc-D-Nle-OH is mandatory to avoid confounding results from diastereomeric mixtures. The compound's verified solubility in DMF supports its use in high-concentration coupling reactions for such demanding syntheses .

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